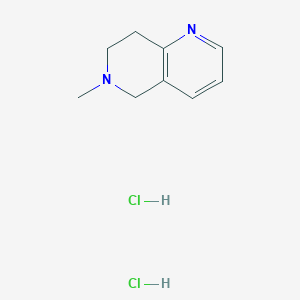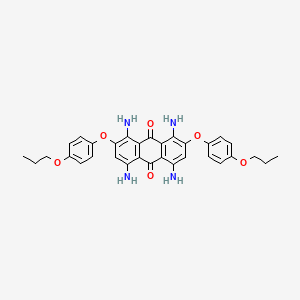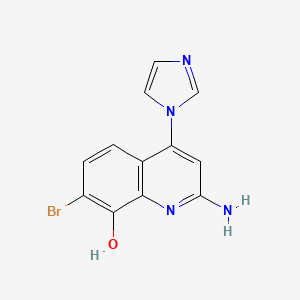
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with azanyl, bromanyl, and imidazolyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromanyl group.
Imidazole introduction: The imidazole ring is introduced via a nucleophilic substitution reaction, where the brominated quinoline reacts with imidazole in the presence of a base such as potassium carbonate.
Azanyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromanyl group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromanyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-Azanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the bromanyl group, which may affect its biological activity and binding properties.
7-Bromanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the azanyl group, potentially altering its reactivity and mechanism of action.
2-Azanyl-7-bromanyl-quinolin-8-ol: Lacks the imidazolyl group, which may reduce its ability to interact with certain molecular targets.
Uniqueness
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is unique due to the presence of all three functional groups (azanyl, bromanyl, and imidazolyl), which confer distinct chemical and biological properties
特性
分子式 |
C12H9BrN4O |
|---|---|
分子量 |
305.13 g/mol |
IUPAC名 |
2-amino-7-bromo-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9BrN4O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,(H2,14,16) |
InChIキー |
WABMJAQUYDUNTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


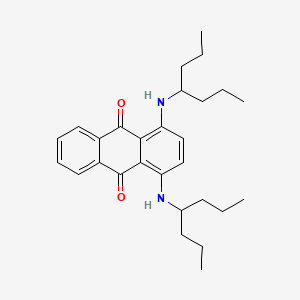
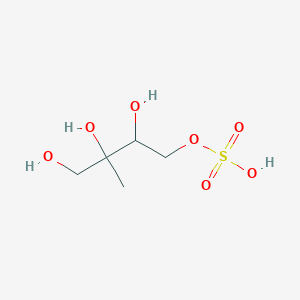
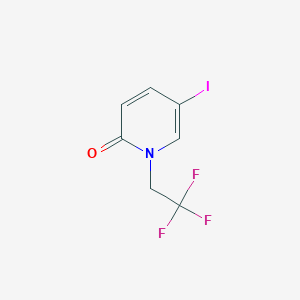


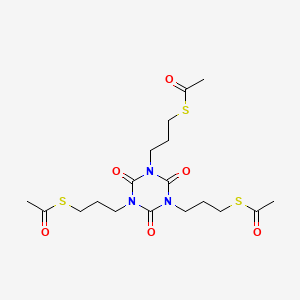

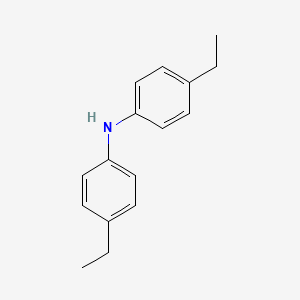
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

